molecular formula C12H14N4O3S B2947023 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034283-17-3

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2947023
CAS No.: 2034283-17-3
M. Wt: 294.33
InChI Key: ARCGYOMQCMMTLZ-UHFFFAOYSA-N
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Description

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine-2-carbonitrile derivative featuring a pyrrolidin-3-yloxy linker substituted with a cyclopropylsulfonyl group. This structure combines a heterocyclic pyrazine core with a sulfonylated pyrrolidine moiety, which may enhance metabolic stability and binding affinity in pharmaceutical applications.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c13-7-11-12(15-5-4-14-11)19-9-3-6-16(8-9)20(17,18)10-1-2-10/h4-5,9-10H,1-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCGYOMQCMMTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and physicochemical properties of the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Pyrazine-2-carbonitrile 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy) C₁₃H₁₅N₃O₃S Cyclopropylsulfonyl enhances polarity and stability
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11a, ) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran C₂₀H₁₀N₄O₃S High melting point (243–246°C); fused thiazole-pyrimidine core
5-Isopropylpyrazine-2-carbonitrile ( ) Pyrazine-2-carbonitrile 5-Isopropyl C₈H₉N₃ Moderate lipophilicity (log P ~2.8); synthesized via Minisci alkylation
5-((1S,3R)-3-(Imidazo-pyrrolo-pyrazinyl)cyclopentyl)pyrazine-2-carbonitrile ( ) Imidazo-pyrrolo-pyrazine Cyclopentyl, imidazo-pyrrolo-pyrazine C₁₈H₁₇N₇O Complex heterocyclic system; likely targets kinase pathways
Fipronil ( ) Pyrazole-3-carbonitrile 2,6-Dichloro-4-(trifluoromethyl)phenyl, sulfinyl C₁₂H₄Cl₂F₆N₄OS Pesticide; electronegative substituents enhance reactivity
Key Observations:
  • Substituent Effects : The cyclopropylsulfonyl group in the target compound contrasts with the lipophilic isopropyl group in , suggesting divergent solubility and bioavailability profiles.
  • Functional Group Roles : The carbonitrile group is conserved across all compounds, acting as a hydrogen bond acceptor. However, its placement (e.g., pyrazine vs. pyrazole in fipronil) dictates electronic and steric interactions .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s cyclopropylsulfonyl group may reduce log P compared to the isopropyl analog in , improving aqueous solubility.
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, whereas the methylfuran in 11a and 11b ( ) could be prone to oxidation .
  • Crystallinity: The spiro compound in demonstrates how rigid structures (e.g., hydrogen-bonded networks) affect solubility, a factor less pronounced in the flexible pyrrolidine-oxy linker of the target compound .

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